m-PEG6-DBCO
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG6-DBCO involves the conjugation of a polyethylene glycol chain with a dibenzocyclooctyne group. The reaction typically occurs under mild conditions, avoiding the use of copper catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes, with options for GMP-grade production for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
m-PEG6-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and selective, forming stable triazole linkages without the need for copper catalysts .
Common Reagents and Conditions
The primary reagent used in reactions involving this compound is an azide-bearing compound. The reaction conditions are typically mild, often conducted at room temperature, and do not require additional catalysts .
Major Products Formed
The major product formed from the reaction of this compound with azides is a stable triazole linkage. This product is highly stable and can be used in various bioconjugation applications .
Scientific Research Applications
m-PEG6-DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and polymers
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents
Industry: Applied in the development of advanced materials and surface modifications
Mechanism of Action
The mechanism of action of m-PEG6-DBCO involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The dibenzocyclooctyne group reacts with azide-bearing compounds to form a stable triazole linkage. This reaction is highly efficient and does not require copper catalysts, making it suitable for biological applications .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG6-amine: Contains a dibenzocyclooctyne group and a polyethylene glycol chain, similar to m-PEG6-DBCO, but with an amine functional group.
DBCO-PEG6-DBCO: Features two terminal dibenzocyclooctyne groups with a polyethylene glycol spacer arm, allowing for dual conjugation.
Uniqueness
This compound is unique due to its monodisperse nature and the presence of a single dibenzocyclooctyne group, which allows for highly efficient and selective bioconjugation reactions without the need for copper catalysts .
Properties
Molecular Formula |
C32H42N2O8 |
---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C32H42N2O8/c1-37-16-17-39-20-21-41-24-25-42-23-22-40-19-18-38-15-14-33-31(35)12-13-32(36)34-26-29-8-3-2-6-27(29)10-11-28-7-4-5-9-30(28)34/h2-9H,12-26H2,1H3,(H,33,35) |
InChI Key |
UKYUKFLMFXICNZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Origin of Product |
United States |
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